1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole;hydrochloride
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Overview
Description
1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4,6-trimethylphenoxy group attached to a but-2-enyl chain, which is further connected to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole typically involves the following steps:
Formation of the 2,4,6-trimethylphenoxybut-2-enyl intermediate: This step involves the reaction of 2,4,6-trimethylphenol with an appropriate but-2-enyl halide under basic conditions to form the intermediate.
Cyclization to form the imidazole ring: The intermediate is then reacted with an imidazole precursor, such as glyoxal and ammonia, under acidic or basic conditions to form the imidazole ring.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the imidazole derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also interfere with cellular processes, such as DNA replication or protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole
- 3-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole
- 4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole
Uniqueness
1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole is unique due to its specific substitution pattern on the imidazole ring and the presence of the 2,4,6-trimethylphenoxy group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-13-10-14(2)16(15(3)11-13)19-9-5-4-7-18-8-6-17-12-18;/h4-6,8,10-12H,7,9H2,1-3H3;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXKMJPJZVWQA-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=CCN2C=CN=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC/C=C/CN2C=CN=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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